5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18116143
InChI: InChI=1S/C5H7BrN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3
SMILES:
Molecular Formula: C5H7BrN2O
Molecular Weight: 191.03 g/mol

5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC18116143

Molecular Formula: C5H7BrN2O

Molecular Weight: 191.03 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole -

Specification

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
IUPAC Name 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C5H7BrN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3
Standard InChI Key PLKATMVLFDTGGI-UHFFFAOYSA-N
Canonical SMILES CCC1=NOC(=N1)CBr

Introduction

Structural and Chemical Properties

Molecular Architecture

The 1,2,4-oxadiazole core is characterized by a planar ring system with delocalized π-electrons, contributing to its thermal stability and reactivity. Substitution patterns significantly influence physicochemical properties:

  • Ethyl Group (Position 3): Enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • Bromomethyl Group (Position 5): Introduces a reactive site for nucleophilic substitution (SN2) or cross-coupling reactions, enabling derivatization .

Table 1: Comparative Structural Features of Selected Oxadiazoles

CompoundPosition 3 SubstituentPosition 5 SubstituentMolecular Weight (g/mol)
3-Bromo-5-ethyl-1,2,4-oxadiazole BromineEthyl177.00
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazoleEthylBromomethyl192.05*

*Theoretical value based on compositional analysis (C₅H₆BrN₂O).

Spectroscopic Characterization

Key spectral data for analogous compounds provide insight into expected properties:

  • ¹H NMR:

    • Ethyl group protons: δ 1.35–1.40 ppm (triplet, CH₃), δ 2.80–2.85 ppm (quartet, CH₂)

    • Bromomethyl protons: δ 4.50–4.55 ppm (singlet, CH₂Br)

  • ¹³C NMR:

    • Oxadiazole ring carbons: δ 160–170 ppm (C=N), δ 100–110 ppm (C-O)

    • Ethyl carbons: δ 12–15 ppm (CH₃), δ 25–30 ppm (CH₂)

    • Bromomethyl carbon: δ 35–40 ppm (CH₂Br)

Synthetic Methodologies

Cyclocondensation Approaches

Oxadiazoles are typically synthesized via cyclization reactions. For 5-(bromomethyl)-3-ethyl derivatives, a plausible route involves:

  • Precursor Preparation: Ethyl hydrazinecarboxylate reacts with bromoacetyl chloride to form a diacylhydrazine intermediate.

  • Cyclization: Intramolecular dehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields the oxadiazole core.

  • Functionalization: Post-synthetic bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions.

Reaction Scheme:

Ethyl hydrazinecarboxylate+Bromoacetyl chlorideBaseIntermediateΔ,POCl35-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole\text{Ethyl hydrazinecarboxylate} + \text{Bromoacetyl chloride} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\Delta, \text{POCl}_3} \text{5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole}

Industrial-Scale Considerations

Continuous flow reactors could optimize yield and safety for bromomethylation steps, minimizing hazardous intermediate accumulation. Process parameters requiring tight control include:

  • Temperature: 50–60°C (to prevent ring degradation)

  • Residence time: 10–15 minutes

  • Stoichiometry: 1.1:1 NBS-to-precursor ratio

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:

NucleophileProductApplication
Amines5-(Aminomethyl)-3-ethyloxadiazolePharmacophores for antimicrobials
Thiols5-(Mercaptomethyl)-3-ethyloxadiazolePolymer crosslinking agents
Azides5-(Azidomethyl)-3-ethyloxadiazoleClick chemistry substrates

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions enable C-C bond formation:

  • Suzuki Coupling: With arylboronic acids to create biaryl systems for materials science .

  • Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for drug discovery.

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction to resolve bond lengths and angles.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize biological potency.

  • Green Chemistry Approaches: Developing aqueous-phase syntheses using biocatalysts.

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